molecular formula C20H19ClN2O3 B5301250 (2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(prop-2-EN-1-YL)prop-2-enamide

(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(prop-2-EN-1-YL)prop-2-enamide

Cat. No.: B5301250
M. Wt: 370.8 g/mol
InChI Key: GKZUXTCEFGXBHL-QGOAFFKASA-N
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Description

(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(prop-2-EN-1-YL)prop-2-enamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(prop-2-EN-1-YL)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(prop-2-EN-1-YL)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(prop-2-EN-1-YL)prop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be explored for its interactions with enzymes and proteins, potentially leading to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, researchers may investigate its potential as a drug candidate, focusing on its pharmacokinetics and pharmacodynamics.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)-N-(prop-2-EN-1-YL)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

2-chloro-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-3-12-22-20(25)18(13-14-8-10-15(26-2)11-9-14)23-19(24)16-6-4-5-7-17(16)21/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZUXTCEFGXBHL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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